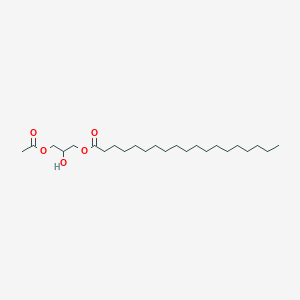

(3-acetyloxy-2-hydroxypropyl) nonadecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-acetyloxy-2-hydroxypropyl) nonadecanoate is an organic compound with the molecular formula C24H46O5 It is a derivative of nonadecanoic acid, featuring an acetoxy group and a hydroxypropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetyloxy-2-hydroxypropyl) nonadecanoate typically involves the esterification of nonadecanoic acid with 3-acetoxy-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3-acetyloxy-2-hydroxypropyl) nonadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The acetoxy group can be reduced to a hydroxy group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-acetoxy-2-oxopropyl nonadecanoate.

Reduction: Formation of 3-hydroxy-2-hydroxypropyl nonadecanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Emulsifier and Preservative

One of the primary applications of (3-acetyloxy-2-hydroxypropyl) nonadecanoate is as an emulsifier and preservative in food products. Its unique chemical structure allows it to stabilize mixtures of oil and water, which is essential in many food formulations.

- Stabilization Mechanism : The long carbon chain enhances hydrophobic interactions, making it effective in preventing phase separation in emulsions.

Table 1: Comparison of Emulsifiers

| Compound Name | Source | Properties |

|---|---|---|

| This compound | Nonadecanoic acid | Effective emulsifier with long chain |

| Lecithin | Soybeans | Natural emulsifier, less stable at high temperatures |

| Mono- and diglycerides | Glycerol and fatty acids | Widely used but may not provide the same stability |

Pharmaceutical Applications

Drug Delivery Systems

this compound can be utilized in drug delivery systems due to its biocompatibility and ability to form micelles. This property enhances the solubility of hydrophobic drugs, facilitating their delivery in therapeutic applications.

- Micelle Formation : The compound's amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their bioavailability.

Case Study: Enhanced Drug Solubility

A study demonstrated that formulations containing this compound significantly improved the solubility of poorly soluble drugs compared to traditional carriers. The results indicated enhanced absorption rates in vitro, suggesting potential for improved therapeutic efficacy.

Cosmetic Applications

Skin Conditioning Agent

In cosmetics, this compound serves as a skin conditioning agent. Its emollient properties help to soften and smooth the skin, making it suitable for lotions and creams.

- Moisturizing Effect : The compound forms a barrier on the skin surface that reduces water loss, contributing to hydration.

Table 2: Comparison of Skin Conditioning Agents

| Compound Name | Source | Properties |

|---|---|---|

| This compound | Nonadecanoic acid | Excellent emollient properties |

| Glycerin | Plant oils | Effective humectant but less emollient |

| Dimethicone | Synthetic | Provides a silky feel but may not hydrate |

Industrial Applications

Surfactant in Cleaning Products

Due to its surfactant properties, this compound can be incorporated into cleaning products. It aids in the removal of dirt and grease by lowering the surface tension of water.

Wirkmechanismus

The mechanism of action of (3-acetyloxy-2-hydroxypropyl) nonadecanoate involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxypropyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also modulate signaling pathways, such as the MAPK and NF-κB pathways, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxy-2-hydroxypropyl nonadecanoate: Lacks the acetoxy group, which may affect its reactivity and biological activity.

3-Acetoxy-2-oxopropyl nonadecanoate: Contains a carbonyl group instead of a hydroxy group, influencing its chemical properties.

3-Acetoxy-2-hydroxypropyl octadecanoate: Similar structure but with an octadecanoic acid backbone, affecting its physical and chemical properties.

Uniqueness

(3-acetyloxy-2-hydroxypropyl) nonadecanoate is unique due to the presence of both acetoxy and hydroxypropyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Biologische Aktivität

(3-acetyloxy-2-hydroxypropyl) nonadecanoate is a compound characterized by the presence of both acetoxy and hydroxypropyl functional groups attached to a nonadecanoate backbone. This unique structure suggests potential biological activities that warrant investigation. The compound's synthesis typically involves the esterification of nonadecanoic acid with 3-acetoxy-2-hydroxypropanol, often using catalysts like sulfuric acid under reflux conditions.

The molecular formula of this compound is C20H40O4, with a molecular weight of approximately 344.54 g/mol. The compound features distinct chemical reactivity due to its functional groups, which can participate in various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The acetoxy and hydroxypropyl groups can engage in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating various signaling pathways such as MAPK and NF-κB pathways.

Antimicrobial Properties

Fatty acid esters have demonstrated antimicrobial activity against various pathogens. The unique structure of this compound may enhance its ability to disrupt microbial membranes or interfere with metabolic processes in bacteria and fungi.

Case Studies

- Study on Fatty Acid Derivatives : A study published in the Journal of Medicinal Chemistry explored the biological activities of various fatty acid derivatives, noting their potential in modulating inflammatory responses and exhibiting antimicrobial properties. Although this compound was not specifically tested, the findings suggest that similar compounds could yield beneficial effects in therapeutic applications.

- Esterification Reactions : Research on the synthesis of esters from fatty acids has highlighted the importance of functional groups in determining biological activity. The presence of both acetoxy and hydroxy groups in this compound may enhance its reactivity and interaction with biological targets, making it a candidate for further exploration in drug development.

Comparative Analysis

| Compound Name | Structure Features | Potential Biological Activity |

|---|---|---|

| This compound | Acetoxy and hydroxypropyl groups | Anti-inflammatory, antimicrobial |

| 3-Hydroxy-2-hydroxypropyl nonadecanoate | Lacks acetoxy group | Reduced reactivity |

| 3-Acetoxy-2-oxopropyl nonadecanoate | Contains carbonyl instead of hydroxy group | Altered chemical properties |

Eigenschaften

IUPAC Name |

(3-acetyloxy-2-hydroxypropyl) nonadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(27)29-21-23(26)20-28-22(2)25/h23,26H,3-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTQNZNHGASKRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.